An In-depth Technical Guide to 1-(Methylsulfonyl)-4-nitrobenzene: Properties, Synthesis, and Applications
An In-depth Technical Guide to 1-(Methylsulfonyl)-4-nitrobenzene: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(Methylsulfonyl)-4-nitrobenzene is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its chemical structure, featuring a potent electron-withdrawing nitro group and a methylsulfonyl moiety, imparts unique reactivity that makes it a valuable precursor for the synthesis of a variety of complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of 1-(methylsulfonyl)-4-nitrobenzene, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, particularly in the realm of drug discovery and development.
Physicochemical and Structural Properties
1-(Methylsulfonyl)-4-nitrobenzene is a crystalline solid with the molecular formula C₇H₇NO₄S and a molecular weight of 201.20 g/mol .[1] A summary of its key physical and structural properties is presented in Table 1.
Table 1: Physical and Structural Properties of 1-(Methylsulfonyl)-4-nitrobenzene
| Property | Value | Reference(s) |
| CAS Number | 2976-30-9 | [1] |
| Molecular Formula | C₇H₇NO₄S | [1] |
| Molecular Weight | 201.20 g/mol | [1] |
| Melting Point | 136-138 °C | |
| Boiling Point (Predicted) | 402.2 ± 37.0 °C | |
| Density (Predicted) | 1.406 ± 0.06 g/cm³ | |
| Appearance | Crystalline solid | |
| Crystal System | Monoclinic | [2][3] |
| Space Group | P2₁/c | [3] |
The crystal structure of 1-(methylsulfonyl)-4-nitrobenzene has been determined by X-ray crystallography, revealing a monoclinic system.[2][3] In the solid state, the nitro group is twisted out of the plane of the benzene ring by approximately 10.2°.[2]
Synthesis of 1-(Methylsulfonyl)-4-nitrobenzene
A common and reliable method for the synthesis of 1-(methylsulfonyl)-4-nitrobenzene is the oxidation of its thioether precursor, 4-(methylthio)nitrobenzene. This transformation can be effectively achieved using various oxidizing agents.
Experimental Protocol: Oxidation of 4-(Methylthio)nitrobenzene
This protocol describes a general procedure for the oxidation of 4-(methylthio)nitrobenzene to 1-(methylsulfonyl)-4-nitrobenzene using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO₄).
Materials:
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4-(Methylthio)nitrobenzene
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Oxidizing agent (e.g., m-CPBA or KMnO₄)
-
Appropriate solvent (e.g., dichloromethane for m-CPBA, acetone/water for KMnO₄)
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Sodium bicarbonate solution (for m-CPBA workup)
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Sodium bisulfite solution (for KMnO₄ workup)
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Magnesium sulfate or sodium sulfate (drying agent)
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Silica gel for column chromatography (if necessary)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-(methylthio)nitrobenzene in the chosen solvent. Cool the solution in an ice bath.
-
Addition of Oxidant: Slowly add the oxidizing agent to the cooled solution. If using m-CPBA, it is typically added portion-wise as a solid. If using KMnO₄, a solution in water is added dropwise. The reaction is exothermic and the temperature should be maintained between 0 and 5 °C during the addition.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when the starting material is no longer visible.
-
Workup (m-CPBA): Quench the reaction by adding a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Workup (KMnO₄): Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms. Filter the mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure 1-(methylsulfonyl)-4-nitrobenzene.
Caption: A generalized workflow for the synthesis of 1-(methylsulfonyl)-4-nitrobenzene.
An alternative, though "unexpected," synthesis involves the oxidative decarboxylation of (4-nitrophenylsulfonyl)acetic acid using hydrogen peroxide in acetic anhydride.[2]
Spectroscopic Characterization
The identity and purity of 1-(methylsulfonyl)-4-nitrobenzene are confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic AA'BB' or two-doublet pattern for the aromatic protons due to the para-substitution. The protons ortho to the electron-withdrawing nitro group will be shifted downfield compared to those ortho to the methylsulfonyl group. A singlet corresponding to the three protons of the methyl group will also be present.
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¹³C NMR: The carbon NMR spectrum will display signals for the four distinct aromatic carbons and one signal for the methyl carbon. The carbon attached to the nitro group and the carbon attached to the sulfonyl group will be significantly deshielded.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of 1-(methylsulfonyl)-4-nitrobenzene would be expected to show a molecular ion peak (M⁺) at m/z 201. Key fragmentation patterns may include the loss of the methyl group (M-15), the nitro group (M-46), and the methylsulfonyl group (M-79).
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Strong asymmetric and symmetric stretching vibrations for the nitro group are expected around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹, respectively. Strong stretching vibrations for the sulfonyl group should appear in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.
Chemical Reactivity
The chemical reactivity of 1-(methylsulfonyl)-4-nitrobenzene is dominated by the presence of the strongly electron-withdrawing nitro and methylsulfonyl groups, which activate the aromatic ring towards nucleophilic attack and influence the reactivity of the functional groups themselves.
Nucleophilic Aromatic Substitution (SNAr)
The benzene ring of 1-(methylsulfonyl)-4-nitrobenzene is highly electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr) reactions. This is a key reaction for the derivatization of this molecule.
Caption: General mechanism of nucleophilic aromatic substitution on 1-(methylsulfonyl)-4-nitrobenzene.
Reduction of the Nitro Group
The nitro group of 1-(methylsulfonyl)-4-nitrobenzene can be readily reduced to an amino group, providing a key synthetic handle for further functionalization. This transformation is crucial for the synthesis of many pharmaceutical compounds.
Experimental Protocol: Reduction of the Nitro Group
Materials:
-
1-(Methylsulfonyl)-4-nitrobenzene
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Reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C, or Fe/HCl)
-
Solvent (e.g., ethanol, ethyl acetate)
-
Acid or base for workup (depending on the reducing agent)
-
Standard laboratory glassware
Procedure (using SnCl₂·2H₂O):
-
Reaction Setup: Dissolve 1-(methylsulfonyl)-4-nitrobenzene in ethanol in a round-bottom flask.
-
Addition of Reducing Agent: Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise to the stirred solution.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Workup: Cool the reaction mixture and neutralize with a solution of sodium hydroxide. Extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 4-(methylsulfonyl)aniline can be further purified by recrystallization or column chromatography.
A variety of other reducing agents can also be employed, such as catalytic hydrogenation (H₂/Pd-C) or iron in acidic media.[4][5][6][7][8] The choice of reagent depends on the presence of other functional groups in the molecule.
Applications in Drug Development
1-(Methylsulfonyl)-4-nitrobenzene is a valuable building block in the synthesis of pharmacologically active compounds, particularly those with anti-inflammatory and analgesic properties.[9] The methylsulfonylphenyl moiety is a key structural feature in a class of selective cyclooxygenase-2 (COX-2) inhibitors.
The reduction of the nitro group to an aniline is a critical step in the synthesis of various sulfonamide-based drugs. For instance, the resulting 4-(methylsulfonyl)aniline can be a precursor to compounds analogous to Nimesulide, a selective COX-2 inhibitor.[9][10] The development of new COX-2 inhibitors often involves the synthesis of diaryl sulfones, a class of compounds for which 1-(methylsulfonyl)-4-nitrobenzene can serve as a key starting material.[11]
Safety and Handling
1-(Methylsulfonyl)-4-nitrobenzene should be handled with appropriate safety precautions in a well-ventilated laboratory. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
1-(Methylsulfonyl)-4-nitrobenzene is a synthetically versatile compound with significant potential in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it an important intermediate for the preparation of a wide range of functionalized molecules, including promising drug candidates. The experimental protocols and technical information provided in this guide are intended to support researchers and scientists in leveraging the full potential of this valuable chemical entity.
References
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PubChem. (n.d.). 1-(Methylsulfonyl)-4-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
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Willis, M. C. (2013, October 8). Diaryl Sulfone Synthesis. ChemistryViews. Retrieved from [Link]
- Prasad, A. S., & Sharma, S. D. (2009). A practical large scale synthesis of nimesulide — A step ahead. Indian Journal of Chemistry - Section B, 48B(5), 756-758.
- Çevik, U. A., et al. (2021). Design, synthesis and biological assessment of new selective COX-2 inhibitors including methyl sulfonyl moiety. Bioorganic Chemistry, 106, 104478.
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Wikipedia. (2023, December 2). Reduction of nitro compounds. Retrieved from [Link]
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orthocresol. (2018, August 2). Are there any reducing agents for reduction of nitrobenzene to aniline other than Sn/HCl? Chemistry Stack Exchange. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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Der Pharma Chemica. (2016). Selective Oxidation of Organosulphides using m-CPBA as oxidant. Retrieved from [Link]
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Frostburg State University Chemistry Department. (2018, March 27). Reduction of nitrobenzene [Video]. YouTube. Retrieved from [Link]
- Singh, F. V., & Mangaonkar, S. R. (2018). An iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using 10 mol% (diacetoxyiodo)benzene [PhI(OAc)₂] as catalyst in the presence of m-chloroperbenzoic acid provides 2-arylbenzofurans in good to excellent yields. Synthesis, 50(24), 4940-4948.
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Organic Chemistry Portal. (n.d.). KMnO4-Mediated Oxidation as a Continuous Flow Process. Retrieved from [Link]
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